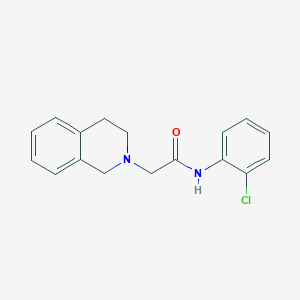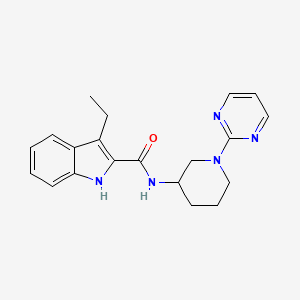![molecular formula C20H11BrN4O5S B6076422 (4Z)-10-bromo-4-[[5-(2-methoxy-5-nitrophenyl)furan-2-yl]methylidene]-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-3-one](/img/structure/B6076422.png)
(4Z)-10-bromo-4-[[5-(2-methoxy-5-nitrophenyl)furan-2-yl]methylidene]-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4Z)-10-bromo-4-[[5-(2-methoxy-5-nitrophenyl)furan-2-yl]methylidene]-5-thia-2,7,12-triazatricyclo[64002,6]dodeca-1(8),6,9,11-tetraen-3-one is a complex organic compound with a unique structure that includes a bromine atom, a furan ring, and a nitrophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-10-bromo-4-[[5-(2-methoxy-5-nitrophenyl)furan-2-yl]methylidene]-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-3-one typically involves multiple steps. One common approach starts with the preparation of the furan ring, followed by the introduction of the nitrophenyl group through a nitration reaction. The bromine atom is then introduced via a bromination reaction. The final step involves the formation of the triazatricyclo structure through a cyclization reaction under specific conditions, such as the presence of a strong acid or base.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and minimize by-products. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(4Z)-10-bromo-4-[[5-(2-methoxy-5-nitrophenyl)furan-2-yl]methylidene]-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the nitro group or to reduce the bromine atom.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atom.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a compound with fewer nitro groups or a different halogen atom.
Applications De Recherche Scientifique
Chemistry
In chemistry, (4Z)-10-bromo-4-[[5-(2-methoxy-5-nitrophenyl)furan-2-yl]methylidene]-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-3-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology and Medicine
In biology and medicine, this compound has potential applications as a drug candidate due to its ability to interact with biological targets. It may be investigated for its antimicrobial, anticancer, or anti-inflammatory properties.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence. It may also be used in the production of specialty chemicals or as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of (4Z)-10-bromo-4-[[5-(2-methoxy-5-nitrophenyl)furan-2-yl]methylidene]-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-3-one depends on its specific application. In a biological context, the compound may interact with enzymes or receptors, leading to changes in cellular processes. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4Z)-10-chloro-4-[[5-(2-methoxy-5-nitrophenyl)furan-2-yl]methylidene]-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-3-one: Similar structure but with a chlorine atom instead of bromine.
(4Z)-10-fluoro-4-[[5-(2-methoxy-5-nitrophenyl)furan-2-yl]methylidene]-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-3-one: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
The uniqueness of (4Z)-10-bromo-4-[[5-(2-methoxy-5-nitrophenyl)furan-2-yl]methylidene]-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-3-one lies in its specific combination of functional groups and its potential reactivity. The presence of the bromine atom, nitrophenyl group, and furan ring gives it unique chemical properties that can be exploited in various applications.
Propriétés
IUPAC Name |
(4Z)-10-bromo-4-[[5-(2-methoxy-5-nitrophenyl)furan-2-yl]methylidene]-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11BrN4O5S/c1-29-15-4-2-11(25(27)28)7-13(15)16-5-3-12(30-16)8-17-19(26)24-18-14(23-20(24)31-17)6-10(21)9-22-18/h2-9H,1H3/b17-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPEQRDUWACDLFA-IUXPMGMMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])C2=CC=C(O2)C=C3C(=O)N4C5=C(C=C(C=N5)Br)N=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])C2=CC=C(O2)/C=C\3/C(=O)N4C5=C(C=C(C=N5)Br)N=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11BrN4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[2-Hydroxy-3-[3-[[[2-(trifluoromethyl)phenyl]methylamino]methyl]phenoxy]propyl]piperidin-4-ol](/img/structure/B6076339.png)
![3-cyano-5-fluoro-N-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B6076347.png)
![3-(4-Fluorophenyl)-5-methyl-7-(4-pyridin-2-ylpiperazin-1-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6076348.png)


![2-[(5-benzyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B6076360.png)
![7-{hydroxy[4-(trifluoromethyl)phenyl]acetyl}-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6076382.png)
![4-(4-{[3-(2-hydroxyethyl)-4-(1-isopropyl-4-piperidinyl)-1-piperazinyl]methyl}phenyl)-2-methyl-3-butyn-2-ol](/img/structure/B6076388.png)
![2-[[4-(4-methoxyphenyl)-12,12-dimethyl-3-oxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]acetamide](/img/structure/B6076396.png)
![3,5-dimethyl-4-[1-(phenylsulfonyl)-2-pyrrolidinyl]isoxazole](/img/structure/B6076397.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-1-(pyridin-2-ylmethyl)pyrrolidine-2-carboxamide](/img/structure/B6076401.png)
![3-(4-Methoxyphenyl)-5-[(4-pyridin-3-yloxypiperidin-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B6076411.png)
![2-[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-[2-(PROPAN-2-YLOXY)PHENYL]ACETAMIDE](/img/structure/B6076417.png)
![5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-N-[(5-methyl-2-furyl)methyl]-3-isoxazolecarboxamide](/img/structure/B6076420.png)
